molecular formula C16H13FN2O4S B2946189 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide CAS No. 899757-86-9

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide

Cat. No.: B2946189
CAS No.: 899757-86-9
M. Wt: 348.35
InChI Key: QXPQESZTPIYAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide is a complex organic compound. It has a unique molecular structure that incorporates elements such as sulfur, fluorine, and nitrogen, each contributing to its diverse reactivity and potential applications in various scientific fields. Understanding the synthesis, reactions, and uses of this compound is critical for advancing knowledge in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide typically involves multi-step organic synthesis procedures:

  • Formation of the isothiazolyl core: : This step usually involves the cyclization of appropriate precursors, often through the use of sulfur sources and oxidizing agents, to form the isothiazole ring.

  • Introduction of the dioxido and oxo groups: : These modifications can be introduced via controlled oxidation reactions, often employing reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Attachment of the fluorophenyl moiety: : This step involves coupling reactions, such as Suzuki or Heck couplings, to introduce the 4-fluorophenyl group onto the isothiazole scaffold.

  • Propanamide formation:

Industrial Production Methods

Industrial production of this compound would require scale-up of the above synthetic routes, optimizing reaction conditions for yield, purity, and cost-effectiveness. This often involves:

  • Optimizing solvent systems: : Using solvents that ensure high solubility and stability of intermediates and products.

  • Controlling reaction temperatures and pressures: : To maximize yields and minimize by-products.

  • Employing catalysts: : To improve reaction rates and selectivity, often using transition metals for coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide can undergo a variety of chemical reactions:

  • Oxidation: : This compound can undergo further oxidation under strong oxidizing conditions, potentially affecting the isothiazole ring or other functional groups.

  • Reduction: : The dioxido group can be reduced under specific conditions, altering the compound's reactivity and properties.

  • Substitution: : The fluorophenyl group makes it susceptible to nucleophilic aromatic substitution, particularly under conditions that facilitate the displacement of the fluorine atom.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines, thiols, or alkoxides, often under basic or acidic conditions.

Major Products

  • Oxidation products: : These can vary but may include further oxidized isothiazole derivatives.

  • Reduction products: : Reduced forms of the dioxido or oxo groups, potentially leading to amines or alcohols.

  • Substitution products: : Depending on the nucleophile, products can range from amino derivatives to thiolated compounds.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide has diverse applications across several fields:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: : Its unique structure allows it to interact with biological macromolecules, potentially serving as a probe or inhibitor.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : May be used in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide exerts its effects typically involves:

  • Molecular Targets: : Interaction with specific proteins or enzymes, often involving binding to active sites or allosteric sites.

  • Pathways: : Modulating biochemical pathways, potentially affecting processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide can be compared to similar compounds, such as:

  • 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide: : Lacks the fluorine atom, affecting its reactivity and biological interactions.

  • 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-chlorophenyl)propanamide:

Conclusion

This compound is a compound with fascinating chemical properties and diverse applications

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-10(15(20)18-12-8-6-11(17)7-9-12)19-16(21)13-4-2-3-5-14(13)24(19,22)23/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPQESZTPIYAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.